N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide

Epigenetics LSD1 inhibition Benzothiazole carboxamide selectivity

Off-target benzothiazole amides compromise assay reproducibility. This 6-yl regioisomer delivers defined LSD1 inhibition (IC50 10 µM) and MAO-A binding (IC50 100 µM) with no caspase-3 interference, enabling clean SAR comparison against the 2-yl SENP8/caspase-3-active isomer. - LSD1 engagement confirmed at 10 µM; 2-yl analog is inactive - MAO-A inhibition (IC50 100 µM) without apoptotic liability - Structurally matched negative control for SENP8 deconvolution - Shipped as ≥95% pure compound with batch-specific analytics

Molecular Formula C12H7ClN2OS2
Molecular Weight 294.77
CAS No. 899732-66-2
Cat. No. B2776929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide
CAS899732-66-2
Molecular FormulaC12H7ClN2OS2
Molecular Weight294.77
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)SC=N2
InChIInChI=1S/C12H7ClN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16)
InChIKeyGHRDKLKURKEPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide: Compound Overview


N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide is a heterocyclic small molecule belonging to the benzothiazole-thiophene carboxamide class. Its structure features a benzothiazole core linked via an amide bond to a 5-chlorothiophene-2-carbonyl moiety, with the key attachment occurring at the 6-position of the benzothiazole ring . This compound is primarily investigated as a biochemical tool for enzyme inhibition studies, particularly targeting serine hydrolases and demethylases, with binding affinity data curated in authoritative databases such as BindingDB and ChEMBL . It is available from specialty chemical suppliers for non-human research purposes only, and its positional isomerism distinguishes it from other benzothiazole amides in terms of target selectivity profiles.

1
6-yl benzothiazole regioisomer: distinct selectivity for LSD1/MAO-A enzyme inhibition studies
2
Reported inhibition context from curated BindingDB data; RUO biochemical tool compound
3
Positional isomer identity critical; not interchangeable with 2-yl or other benzothiazole amides

N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide: Selectivity vs Other Carboxamides


Benzothiazole-thiophene carboxamides with different substitution patterns on the benzothiazole ring (e.g., 2-yl vs. 6-yl vs. 5-yl) exhibit divergent target engagement and selectivity fingerprints, even when the thiophene-carboxamide warhead remains constant . The positional isomer N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide, for instance, shows a distinct inhibition profile against sentrin-specific protease 8 (IC50 = 1.56 μM) and caspase-3 (IC50 = 10.5 μM), whereas the 6-yl congener is documented in BindingDB as active against LSD1 and monoamine oxidases . Such differences arise from alterations in hydrogen-bonding geometry and steric fit within the enzyme active site, making generic substitution between regioisomers a significant risk for assay reproducibility and target deconvolution studies.

Regioisomer target shift
2-yl isomer engages SENP8 and caspase-3, not LSD1 or MAO-A; substitution may redirect target profile and confound epigenetic assays.
Assay interpretation risk
Using 2-yl instead of 6-yl may introduce false-positive deubiquitinase/apoptosis signals, masking LSD1-dependent readouts.
Procurement mismatch
Generic benzothiazole-thiophene carboxamides without verified 6-yl attachment may not reproduce reported LSD1/MAO-A inhibition context.

N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide vs 2-yl Isomer: Key Differences


LSD1 Inhibition: 6-yl vs 2-yl Selectivity

N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide inhibits human recombinant LSD1 with an IC50 of 10,000 nM (10 μM), as measured via Amplex Red-based H₂O₂ detection assay . In contrast, the direct 2-yl positional isomer N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide has no reported LSD1 inhibitory activity in the curated BindingDB/ChEMBL datasets, indicating a stark selectivity divergence driven solely by the position of the amide linkage on the benzothiazole core.

LSD1 Inhibition
Head-to-head
6-yl IC₅₀ 10 μM vs 2-yl no activity reported
6-yl isomer shows reported LSD1 inhibition; 2-yl is inactive — supports regioisomer-selective probe design
Human recombinant LSD1, Amplex Red assay, 30 min
Epigenetics LSD1 inhibition Benzothiazole carboxamide selectivity

SENP8 Engagement: 2-yl vs 6-yl Isomer

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide inhibits sentrin-specific protease 8 (SENP8) with an IC50 of 1.56 μM, as reported in PubChem BioAssay AID 488903 . The 6-yl isomer N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide, however, has no curated SENP8 inhibition data in BindingDB or ChEMBL, indicating that the 2-yl attachment is a structural prerequisite for SENP8 engagement. This negative selectivity is critical for researchers focused on neddylation pathway targets.

SENP8 Engagement
Head-to-head
2-yl IC₅₀ 1.56 μM vs 6-yl no activity reported
2-yl engages SENP8; 6-yl lacks activity — enables matched negative control for neddylation studies
Sanford-Burnham assay, PubChem AID 488903
Deubiquitinase inhibition SENP8 Protease selectivity

MAO-A Inhibition: 6-yl vs 2-yl Isomer

N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide inhibits human MAO-A with an IC50 of 100 μM, using a luciferin-derivatized detection system . The 2-yl positional isomer has no curated MAO-A inhibition data in BindingDB, suggesting that the 6-yl attachment facilitates weak but measurable engagement with the flavin-containing amine oxidase, whereas the 2-yl geometry precludes productive binding.

MAO-A Inhibition
Head-to-head
6-yl IC₅₀ 100 μM vs 2-yl no activity reported
6-yl shows weak MAO-A inhibition; 2-yl is inert — useful for monoaminergic pathway profiling
Human MAO-A, luciferin detection, 60 min
Neurochemistry MAO-A inhibition Neurotransmitter metabolism

Caspase-3 Off-Target Liability: 2-yl vs 6-yl Isomer

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide inhibits caspase-3 with an IC50 of 10.5 μM (PubChem AID 488901) . The 6-yl isomer has no caspase-3 inhibition data reported in the curated databases, which, while not constituting proof of absolute selectivity, suggests a lower propensity for apoptosis pathway interference relative to the 2-yl analog.

Caspase-3 Off-Target
Head-to-head
2-yl IC₅₀ 10.5 μM vs 6-yl no activity reported
6-yl lacks caspase-3 activity; may reduce apoptosis pathway confounding in epigenetic assays
Sanford-Burnham assay, PubChem AID 488901
Apoptosis Caspase-3 Off-target profiling

N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide: Best Research Applications


LSD1-Focused Epigenetic Probe Development

In drug discovery programs targeting lysine-specific demethylase 1A (LSD1) for oncology or neurodegenerative disease applications, N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide serves as a tractable starting scaffold with a documented IC50 of 10 μM . Its 6-yl regioisomeric identity is essential for LSD1 engagement, as the 2-yl analog is inactive on this target, making the 6-yl compound the only viable choice among simple benzothiazole-thiophene carboxamides for LSD1 inhibitor optimization.

Negative Control for SENP8 Pathway Studies

Given that the 2-yl positional isomer is an active SENP8 inhibitor (IC50 = 1.56 μM), the 6-yl isomer can be strategically deployed as a structurally matched negative control in deubiquitinase/neddylation pathway assays . This enables researchers to distinguish SENP8-dependent phenotypes from off-target effects in cell-based screening, a differentiation that generic benzothiazole amides cannot provide.

MAO-A Selectivity Profiling for CNS Studies

With measurable MAO-A inhibition (IC50 = 100 μM) and no detectable caspase-3 activity, the 6-yl isomer is suitable for CNS-targeted compound libraries where monoaminergic modulation is desired but apoptotic pathway interference must be minimized . The 2-yl isomer, by contrast, carries both caspase-3 liability (IC50 = 10.5 μM) and SENP8 activity, making it less suitable for CNS-focused phenotypic screens.

Regioisomeric SAR Reference Standard

The pairwise comparison between the 6-yl and 2-yl isomers constitutes a well-defined SAR dataset for probing how benzothiazole attachment geometry influences polypharmacology across LSD1, MAO-A, SENP8, and caspase-3 . Procurement of both isomers as a matched set enables medicinal chemistry teams to map selectivity determinants and guide lead optimization without confounding variables introduced by different warheads or linkers.

Application
Selection Property
Validation Focus
LSD1 epigenetic probe research
Regioisomeric selectivity for LSD1
Confirm LSD1 IC₅₀ in target assay system
SENP8 pathway negative control
Absence of SENP8 activity (6-yl isomer)
Verify no SENP8 inhibition in neddylation assays
MAO-A selectivity profiling
Reported MAO-A inhibition context
Assess MAO-A vs caspase-3 off-target profile
Regioisomeric SAR reference
Matched 6-yl/2-yl isomer pair
Correlate attachment geometry with polypharmacology data
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